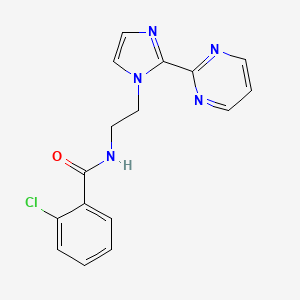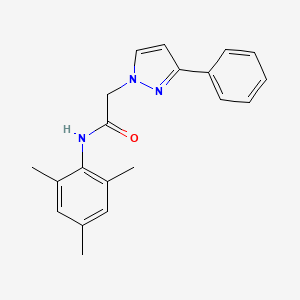
N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide”, also referred to as MAPPA, is an organic compound with a complex chemical structure . It is a part of the pyrazole family, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
N-mesityl-2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives have been investigated for their ability to form coordination complexes with metals such as Co(II) and Cu(II). These complexes have been studied for their structural characteristics and their potential in creating supramolecular architectures through hydrogen bonding. The antioxidant activities of these ligands and their complexes have been evaluated using various in vitro assays, showing significant activity. The study demonstrates the effect of hydrogen bonding on the self-assembly process of these complexes and their potential antioxidant applications (Chkirate et al., 2019).
Anticonvulsant Activity
Research into related pyrazole-acetamide derivatives has shown potential anticonvulsant effects. A study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives highlighted the most active compound in this series, indicating the potential for this compound to be investigated for similar neurological applications (Aktürk et al., 2002).
Molecular Docking and Anti-amoebic Properties
Speculative analysis on derivatives structurally similar to this compound has involved quantum mechanical calculations and molecular docking studies. These studies aim at understanding the electronic structure and potential anti-amoebic properties through interactions with specific biological targets, showcasing the broader pharmaceutical applications of such compounds (Shukla & Yadava, 2020).
Crystal Structure and Characterization
The synthesis and characterization of similar pyrazole-acetamide compounds have been conducted to understand their molecular structures through various spectroscopic techniques. The analysis of their crystal structures provides insights into their potential chemical and pharmaceutical applications, including the formation of supramolecular networks through hydrogen bonding (Nayak et al., 2014).
Anti-Microbial Activities
Studies on novel thiazole derivatives incorporating the pyrazole moiety have shown significant anti-bacterial and anti-fungal activities. These compounds, including those related to this compound, have been synthesized and tested against a range of microbial strains, highlighting the potential for developing new antimicrobial agents (Saravanan et al., 2010).
Propiedades
IUPAC Name |
2-(3-phenylpyrazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-11-15(2)20(16(3)12-14)21-19(24)13-23-10-9-18(22-23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOOXPNVZMNYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
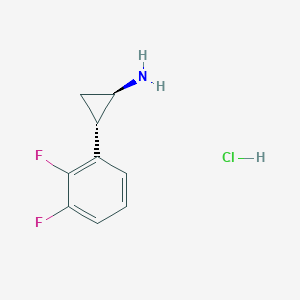
methanamine](/img/structure/B2870038.png)
![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)


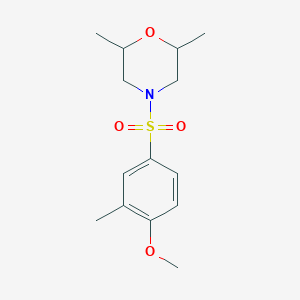
![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)

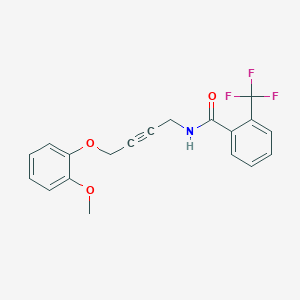
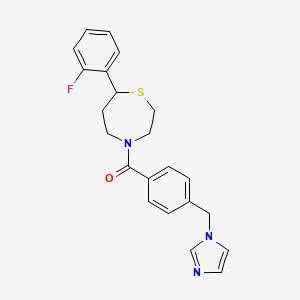
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2870055.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2870056.png)
